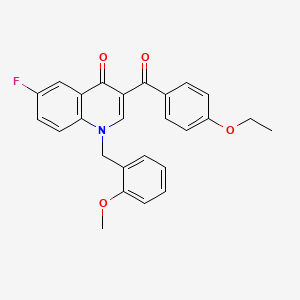
3-(4-乙氧基苯甲酰)-6-氟-1-(2-甲氧基苄基)喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of substituents such as ethoxy, methoxy, and fluoro groups can significantly influence the chemical and physical properties of the compound, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized via a sulfur arylation reaction . Similarly, the target compound could potentially be synthesized using related methods, such as the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes , or the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to afford quinazolin-4(3H)-one derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . These techniques can reveal the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure of the compound, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, an acid-catalyzed rearrangement involving a quinoxalin-2(1H)-one derivative was reported, which could be relevant to the synthesis or transformation of the target compound . The reactivity of the compound can also be influenced by the presence of substituents, which can direct further chemical modifications or enable specific interactions in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range of aqueous media and is highly stable against light and heat . These properties can be leveraged for the development of fluorescent labeling reagents or probes for biomedical analysis. The target compound's properties would likely be influenced by its fluorine, ethoxy, and methoxy substituents, potentially affecting its solubility, stability, and fluorescence characteristics.
科学研究应用
细胞毒活性
一项针对异吲哚啉衍生物(包括喹啉-4(1H)-酮化合物)的研究表明,它们对各种细胞系表现出显着的细胞毒活性。这表明它们在癌症研究和治疗中具有潜在应用 (Reddy 等,2013)。
荧光性质
喹啉衍生物以其高效的荧光性质而闻名。这使得它们在生物化学和医学中具有价值,特别是用于研究生物系统 (Aleksanyan & Hambardzumyan,2013)。
抗炎活性
氟代喹唑啉-2-胺衍生物已被研究其抗炎特性。它们抑制炎症反应的能力可以在医学研究中得到利用 (Sun 等,2019)。
抗癌潜力
各种喹啉衍生物的合成已被探索其潜在的抗癌活性。其中一些化合物对不同的癌细胞系表现出显着的细胞毒性 (Reddy 等,2015)。
ATM激酶抑制
喹啉甲酰胺已被发现是共济失调毛细血管扩张突变(ATM)激酶的有效且选择性的抑制剂,这对于癌症治疗研究具有重要意义 (Degorce 等,2016)。
抗菌活性
与各种杂环稠合的新型喹诺酮衍生物已被合成,并对不同的细菌菌株表现出显着的抗菌活性,这表明它们在开发新的抗菌药物中具有应用前景 (Desai 等,2021)。
属性
IUPAC Name |
3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-11-8-17(9-12-20)25(29)22-16-28(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)30/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSKIMICNLIGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

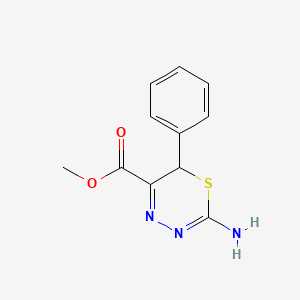
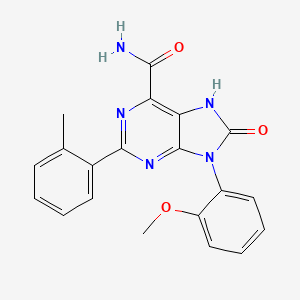
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)
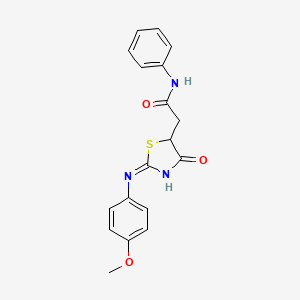
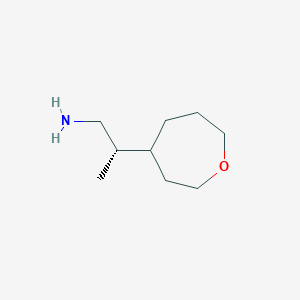

![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)